2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that combines structural elements from chromen and indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the chromen derivative: This step involves the reaction of 5,7-dimethoxy-4-methylcoumarin with appropriate reagents to introduce the acetamide group.
Synthesis of the indole derivative: The indole moiety is synthesized separately, often starting from 5-methoxyindole.
Coupling reaction: The final step involves coupling the chromen and indole derivatives through an acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure: Control of reaction temperature and pressure to optimize product formation.
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromen or indole moieties.
Substitution: Substitution reactions can occur at various positions on the chromen or indole rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors to modulate biological responses.
Pathways: Influence on signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido-5-ureidopentanoic acid
- 4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
Uniqueness
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is unique due to its combination of chromen and indole moieties, which may confer distinct biological activities and synthetic versatility compared to other similar compounds.
Properties
Molecular Formula |
C25H26N2O6 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C25H26N2O6/c1-15-19(25(29)33-22-13-18(31-3)12-21(32-4)24(15)22)14-23(28)26-8-10-27-9-7-16-11-17(30-2)5-6-20(16)27/h5-7,9,11-13H,8,10,14H2,1-4H3,(H,26,28) |
InChI Key |
UZIOIXVHHURPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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